molecular formula C20H27NO6 B4076069 N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4076069
M. Wt: 377.4 g/mol
InChI Key: YCQIOKMAONSZSG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that features a combination of phenoxy, allyl, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with an allyl amine under controlled conditions to form the final product. Common reagents used in these reactions include allyl bromide, sodium hydride, and various solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl groups, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-N-prop-2-enylamine
  • N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-methylamine
  • N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Uniqueness

N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.C2H2O4/c1-5-8-16-15-17(20-4)9-10-18(16)21-14-13-19(11-6-2)12-7-3;3-1(4)2(5)6/h5-7,9-10,15H,1-3,8,11-14H2,4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQIOKMAONSZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCN(CC=C)CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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